molecular formula C17H19ClN2O3S B7710751 5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide

5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Cat. No.: B7710751
M. Wt: 366.9 g/mol
InChI Key: NUQUXESZLIGEHM-UHFFFAOYSA-N
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Description

5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide is an organic compound with a complex structure that includes a chlorobenzyl group, a sulfamoyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure, followed by the introduction of the chlorobenzyl and sulfamoyl groups. Common synthetic routes may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.

    Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the benzamide core.

    Addition of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, typically using a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares structural similarities but differs in the presence of a methoxy group instead of a methyl group.

    5-[(2-Chlorobenzyl)sulfamoyl]-2-fluoro-N-mesitylbenzamide: Contains a fluorine atom and a mesityl group, offering different chemical properties.

Uniqueness

5-[(2-chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfamoyl]-N-ethyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-3-19-17(21)15-10-14(9-8-12(15)2)24(22,23)20-11-13-6-4-5-7-16(13)18/h4-10,20H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQUXESZLIGEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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